![molecular formula C17H23ClN2O6S B3972305 1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3972305.png)
1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, but it wasn't until the early 2000s that its pharmacological properties were discovered. Since then, CP-47,497 has been the subject of numerous scientific studies aimed at understanding its mechanism of action, as well as its potential uses in medicine.
Mechanism of Action
1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate acts as a potent agonist of cannabinoid receptors, specifically CB1 receptors. It binds to these receptors in a manner similar to the endogenous cannabinoid anandamide, leading to the activation of downstream signaling pathways. This activation leads to a variety of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and protection against neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models, as well as anti-inflammatory effects. It has also been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate is its potency and selectivity for CB1 receptors. This makes it a useful tool for studying the effects of CB1 receptor activation in various biological systems. However, one limitation of this compound is its potential for off-target effects, as it has been shown to interact with other receptors in addition to CB1 receptors.
Future Directions
There are several potential future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate. One area of research could focus on its potential as an analgesic, particularly in the treatment of chronic pain. Another area of research could focus on its potential as an anti-inflammatory agent, as well as its ability to protect against neurodegenerative diseases. Finally, research could focus on developing more selective CB1 receptor agonists that could be used as potential therapeutics with fewer off-target effects.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as an analgesic, as it has been shown to have potent pain-relieving properties in animal models. It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S.C2H2O4/c16-13-3-5-15(6-4-13)21(19,20)18-11-7-14(8-12-18)17-9-1-2-10-17;3-1(4)2(5)6/h3-6,14H,1-2,7-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPGGMLZEBARLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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